6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a 4-fluorobenzyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of a suitable pyrimidinone derivative with 4-fluorobenzyl chloride and methylthio reagents under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrimidinones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-(3-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
6-(4-Fluorobenzyl)-2-(ethylthio)pyrimidin-4(3H)-one
6-(4-Fluorobenzyl)-2-(propylthio)pyrimidin-4(3H)-one
Uniqueness: 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVOTYIQLVRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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